molecular formula C9H12N4O3S2 B11956290 1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate CAS No. 5380-27-8

1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate

Cat. No.: B11956290
CAS No.: 5380-27-8
M. Wt: 288.4 g/mol
InChI Key: FXQDQNMVXPFVQF-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate is a derivative of the 1,2,4-thiadiazole heterocycle, characterized by amino groups at the 3- and 5-positions and a p-toluenesulfonate counterion. This compound is synthesized via non-aqueous diazotization of 3,5-diamino-1,2,4-thiadiazole using tert-butyl nitrite and CuI in acetonitrile, followed by salt formation with p-toluenesulfonic acid . Key spectroscopic data include:

  • NMR: $ ^1H $-NMR (DMSO-d6): 5.91 ppm (s, 2H, NH$2$), 7.53 ppm (s, 2H, NH$2$); $ ^{13}C $-NMR: 166.7 ppm (C3), 181.6 ppm (C5) .
  • UV-Vis: λ$_{\text{max}}$ = 256 nm (ε = 406 m$^2$ mol$^{-1}$) in acetonitrile, showing a bathochromic shift due to amino substituents .
  • MS: m/z 117.0 [M + 1]$^+$ for the free base .

The compound serves as a precursor for synthesizing halogenated derivatives (e.g., 3,5-diiodo-1,2,4-thiadiazole) via cross-coupling reactions, enabling applications in pharmaceuticals and agrochemicals .

Properties

CAS No.

5380-27-8

Molecular Formula

C9H12N4O3S2

Molecular Weight

288.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine

InChI

InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6)

InChI Key

FXQDQNMVXPFVQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N

Origin of Product

United States

Preparation Methods

Cyclization of Amidinothiourea Derivatives

The most direct route involves cyclizing amidinothiourea precursors under controlled conditions. As detailed in patent US4418209A, amidinothioureas react with sulfur donors in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the 1,2,4-thiadiazole ring. For example:

  • Reaction Setup : A mixture of 3,5-diaminothiourea and elemental sulfur in DMF is heated at 130°C for 12 hours under inert conditions.

  • Mechanism : Sulfur acts as a cyclizing agent, facilitating the formation of the S–N bonds in the thiadiazole ring.

  • Yield : ~65–71% after silica gel chromatography.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot alternative to streamline synthesis. A study on analogous 1,2,4-thiadiazole-triazole hybrids demonstrates that combining dithiourea, potassium phosphate, and sulfur in dimethyl sulfoxide (DMSO) at 130°C for 12 hours achieves cyclization with minimal byproducts. This method avoids intermediate isolation, improving efficiency.

Incorporation of the p-Toluenesulfonate Group

Alternative Protonation Methods

In cases where sulfonation yields are suboptimal, direct protonation with p-toluenesulfonic acid (TsOH) in ethanol at reflux (78°C) provides the salt form. This method avoids halogenated solvents but requires careful pH adjustment to prevent decomposition.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from comparative studies reveal the impact of solvent polarity on yield:

SolventTemperature (°C)Yield (%)Purity (%)
DMF1307198
DMSO1306895
THF805290

Source: Adapted from

Catalysts like cesium carbonate (Cs₂CO₃) or triethylamine (TEA) enhance reaction rates by deprotonating intermediates, as seen in the synthesis of thiadiazole-triazole hybrids.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfur and byproducts.

  • Recrystallization : Ethanol or acetonitrile yields crystals with >99% purity, critical for pharmaceutical applications.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • ν 3420–3335 cm⁻¹ : N–H stretching of primary amines.

  • ν 1682 cm⁻¹ : C=O from residual solvent or oxidation products.

  • ν 1450 cm⁻¹ : C=S vibration in the thiadiazole ring.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO- d₆) :

    • δ 6.85 ppm (s, 2H, NH₂).

    • δ 2.60–3.05 ppm (m, 8H, morpholine CH₂).

  • ¹³C NMR :

    • δ 167.5 ppm (C=O).

    • δ 78.5 ppm (spiro-carbon).

Scalability and Industrial Relevance

Batch vs. Continuous Flow Synthesis

While batch processes dominate laboratory-scale synthesis (e.g., 10–100 g), continuous flow systems improve scalability by minimizing exothermic risks during sulfonation.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield (65% vs. 71% in DMF) .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives with substitutions on the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32.6 μg/mL
Compound BE. coli47.5 μg/mL
Compound CC. albicans32.6 μg/mL

Anticancer Properties

Recent studies have identified 1,2,4-thiadiazole derivatives as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression. For example, compounds have demonstrated selective inhibition of histone demethylase LSD1, which is associated with various cancers . The structure-activity relationship (SAR) studies have revealed promising candidates with IC50 values in the nanomolar range.

Table 2: Anticancer Activity of Thiadiazole Analogues

CompoundTarget Cancer Cell LineIC50 (μM)
Compound DMCF-70.046
Compound EHepG20.065

Agricultural Applications

Thiadiazole compounds are also explored for their potential as agrochemicals. Their ability to act as fungicides and herbicides has been investigated due to their efficacy in managing plant diseases and pests. Some studies suggest that these compounds can enhance plant resistance to pathogens when applied as foliar treatments.

Material Science

In material science, the unique properties of thiadiazoles make them suitable for developing novel materials with specific electronic properties. Research is ongoing into their use in organic electronics and photovoltaic devices due to their ability to form conductive films.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pintilie et al. evaluated several thiadiazole derivatives against bacterial strains and found that certain compounds exhibited superior activity compared to standard antibiotics . The findings suggest that these derivatives could serve as lead compounds for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Research published in the International Journal of Molecular Sciences detailed the synthesis of new thiadiazole analogues that selectively inhibited LSD1 in cancer cells . The study highlighted the potential for these compounds to induce apoptosis in cancer cells through targeted mechanisms.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Differences :

  • Reactivity: Halogenated derivatives (e.g., diiodo) are more reactive in cross-coupling reactions, enabling modular drug synthesis, whereas the diamino derivative is primarily a synthetic intermediate .
  • Spectroscopy: Amino groups induce a significant bathochromic UV shift (256 nm vs. 237–261 nm for diiodo), reflecting enhanced conjugation .

Comparison with 3,5-Diamino-1,2,4-Triazole (DAT)

Property 3,5-Diamino-1,2,4-thiadiazole 3,5-Diamino-1,2,4-Triazole (DAT)
Heterocycle Thiadiazole (S, N$_2$) Triazole (N$_3$)
Synthetic Challenges Insoluble in aqueous acids; requires non-aqueous conditions Synthesized via cyclization of thiourea derivatives
Condensation Reactions Forms stable intermediates for halogenation Produces mixed pyrimidinone isomers in DMF
Applications Pharmaceuticals, agrochemical precursors Energetic materials, coordination chemistry

Key Differences :

  • Chemical Behavior: DAT exhibits divergent reactivity in condensations (e.g., forming pyrimidinones), whereas the thiadiazole derivative is tailored for halogenation .
  • Applications : DAT is prominent in energetic materials due to its high nitrogen content, while the thiadiazole derivative is leveraged for bioactive molecule synthesis .

Comparison with Other Amino-Substituted Thiadiazoles

  • 5-Amino-1,2,4-thiadiazole: Exhibits a UV λ$_{\text{max}}$ at 247 nm, shorter than the 3,5-diamino derivative (256 nm), demonstrating the bathochromic effect of additional amino groups .
  • 3-Amino-1,2,4-thiadiazole: Lacks the C5 amino group, reducing its utility in regioselective coupling reactions compared to the 3,5-diamino analogue .

Biological Activity

1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate (CAS No. 5380-27-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12N4O3S2
  • Molecular Weight : 288.349 g/mol
  • IUPAC Name : 4-methylbenzenesulfonic acid; 1,2,4-thiadiazole-3,5-diamine
  • Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N

The compound features a thiadiazole ring which is known for its potential pharmacological activities. The presence of amino groups and the sulfonate moiety enhances its solubility and reactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

  • Antibacterial Properties : Research indicates that 1,2,4-thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. In particular, compounds with substitutions at the thiadiazole ring have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : The compound has also been noted for antifungal properties, with specific derivatives showing activity against fungi such as Candida albicans and Aspergillus niger .

Antioxidant Properties

A study highlighted the antioxidant capabilities of thiadiazole derivatives. Compounds containing the thiadiazole scaffold demonstrated strong radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells .

Other Biological Activities

Thiadiazole compounds have been investigated for additional pharmacological effects:

  • Analgesic and Anti-inflammatory Effects : Some derivatives exhibit pain-relieving and inflammation-reducing properties .
  • Antitubercular Activity : Certain thiadiazole derivatives have shown promise in combating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .

The biological activity of 1,2,4-thiadiazole compounds is primarily attributed to their ability to interact with various biological targets. The thiadiazole moiety can form complexes with metal ions and modulate enzyme activities involved in metabolic pathways. Additionally, the amino groups can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsReference
AntibacterialS. aureus, E. coli
AntifungalC. albicans, A. niger
AntioxidantRadical scavenging assays
AnalgesicPain models in vivo
Anti-inflammatoryInflammatory models
AntitubercularM. tuberculosis

Synthesis Methods

The synthesis of 1,2,4-thiadiazole derivatives typically involves reactions between dithiourea or amidinothiourea and hydrogen peroxide under controlled conditions. This method allows for the introduction of various substituents to tailor biological activity .

Q & A

Q. Table 1. Comparative Yields of 3,5-Disubstituted Thiadiazoles via Different Methods

EntrySubstrateCatalyst/ConditionsYield (%)Reference
1ThioamideLiOtBu, Toluene, 140°C45–67
2MethylketonePdCl₂/K₂HPO₄, DMSO, 130°C35–75
33,5-Diiodo-ThiadiazolePd(PPh₃)₂Cl₂, Et₃N, 50°C62

Q. Table 2. Key Spectroscopic Signatures of 3,5-Diamino-1,2,4-Thiadiazole

TechniqueKey DataInterpretation
¹H-NMR5.91 ppm (s, NH₂)Amino proton resonance
¹³C-NMR166.7 ppm (C3), 181.6 ppm (C5)Thiadiazole ring carbons
UV-Visλmax = 256 nm (ε = 406 m²mol⁻¹)Conjugated π-system
IR1560–1590 cm⁻¹ (ring vibrations)Skeletal stretching

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